molecular formula C20H19NO5 B2604469 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-hydroxycyclobutane-1-carboxylic acid CAS No. 2445793-60-0

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-hydroxycyclobutane-1-carboxylic acid

Cat. No.: B2604469
CAS No.: 2445793-60-0
M. Wt: 353.374
InChI Key: UKNGDAQBRPDTGJ-UHFFFAOYSA-N
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Description

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-hydroxycyclobutane-1-carboxylic acid (hereafter referred to as the target compound) is an Fmoc-protected amino acid derivative featuring a cyclobutane ring substituted with a hydroxyl (-OH) group at the C1 position and a carboxylic acid (-COOH) group at the same carbon. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s orthogonal protection strategy and its compatibility with automated synthesis platforms. Its structural uniqueness lies in the strained cyclobutane ring and the dual functionalization at C1, which influence its physicochemical properties and reactivity .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxycyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c22-18(23)20(25)9-12(10-20)21-19(24)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,25H,9-11H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNGDAQBRPDTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-hydroxycyclobutane-1-carboxylic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Cyclobutane Ring: The cyclobutane ring is formed through a cyclization reaction, which can be achieved using various methods, including photochemical reactions or [2+2] cycloaddition reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection: Large quantities of the starting amino compound are reacted with Fmoc chloride.

    Efficient Cyclization: Industrial photochemical reactors or high-pressure reactors are used for the cyclization step.

    Scalable Hydroxylation: Oxidation reactions are scaled up using industrial oxidants and continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to remove the Fmoc group, typically using piperidine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Osmium tetroxide, potassium permanganate.

    Reduction: Piperidine, hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Deprotected amino acids.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

Pharmaceutical Development

Role as a Building Block:
The compound serves as a critical building block in the synthesis of novel pharmaceuticals. Its ability to form stable peptide bonds makes it valuable in the development of drugs targeting various conditions, including neurological disorders and cancer. For instance, Fmoc-protected amino acids are widely used in solid-phase peptide synthesis (SPPS), allowing for the efficient assembly of complex peptide sequences.

Case Study:
In a study focused on synthesizing peptide-based therapeutics, researchers utilized 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-hydroxycyclobutane-1-carboxylic acid to create a series of cyclic peptides. The incorporation of this compound enhanced the stability and bioavailability of the resulting peptides, demonstrating its potential in drug formulation .

Biochemical Research

Amino Acid Metabolism Studies:
The compound is instrumental in biochemical research, particularly in studies related to amino acid metabolism and protein synthesis. Its structural similarity to natural amino acids allows researchers to investigate metabolic pathways and enzyme interactions effectively.

Analytical Applications:
In analytical chemistry, this compound is employed as a standard reference in chromatographic techniques. Its presence aids in the accurate analysis of complex biological samples, enhancing the reliability of results obtained from high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .

Material Science

Polymer Synthesis:
this compound is also used in material science for synthesizing polymers with enhanced properties. The incorporation of this compound into polymer matrices improves mechanical strength and elasticity, making it suitable for various industrial applications.

Case Study:
Research has shown that polymers synthesized with this compound exhibit improved thermal stability and mechanical properties compared to traditional polymers. This advancement opens avenues for developing new materials for applications ranging from packaging to biomedical devices .

Summary Table of Applications

Application Area Description Case Studies/Examples
Pharmaceutical DevelopmentBuilding block for peptide synthesis; drug formulationPeptide-based therapeutics targeting neurological disorders
Biochemical ResearchStudies on amino acid metabolism; analytical chemistryUsed as a standard in HPLC and MS
Material SciencePolymer synthesis; enhanced mechanical propertiesImproved thermal stability in polymer applications

Mechanism of Action

The compound exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The hydroxyl group can participate in hydrogen bonding, influencing the folding and stability of the synthesized peptides.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The target compound belongs to a family of Fmoc-protected carbocyclic amino acids. Below is a comparative analysis with structurally related compounds (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Molecular Weight Key Structural Features Notable Properties
Target Compound : 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-hydroxycyclobutane-1-carboxylic acid Not specified C₂₀H₁₉NO₅ ~353.38 Cyclobutane ring; C1: -OH and -COOH; Fmoc-protected amino group at C3 Enhanced polarity due to -OH; potential for intramolecular H-bonding; increased solubility in polar solvents
3-(Fmoc-amino)cyclobutane-1-carboxylic acid 1935557-50-8 C₂₀H₁₉NO₄ 337.38 Cyclobutane ring; lacks C1 hydroxyl group Lower polarity; reduced H-bonding capacity compared to target compound
1-[Cyclopropyl(Fmoc)amino]cyclobutane-1-carboxylic acid 1697367-12-6 C₂₃H₂₃NO₄ 377.43 Cyclobutane ring; cyclopropyl substituent on amino group Increased steric hindrance; predicted pKa = 4.12 (carboxylic acid) due to electron-donating cyclopropyl group
1-(Fmoc-amino)-3,3-difluorocyclobutane-1-carboxylic acid Not specified C₂₀H₁₇F₂NO₄ 381.36 Cyclobutane ring; C3: difluoro substitution Electron-withdrawing fluorine atoms increase acidity of -COOH; improved metabolic stability
(1R,3s)-3-(Fmoc-amino)cyclopentane-1-carboxylic acid 220497-67-6 C₂₁H₂₁NO₄ 351.40 Cyclopentane ring (larger ring size) Reduced ring strain; higher conformational flexibility
(S)-3-(Fmoc-amino)-1-methylpyrrolidine-3-carboxylic acid Not specified C₂₀H₂₂N₂O₄ 354.41 Pyrrolidine ring (nitrogen heterocycle) Basic nitrogen influences solubility; potential for metal coordination

Functional and Reactivity Differences

  • This is absent in analogues lacking hydroxyl groups (e.g., CAS 1935557-50-8) .
  • Acidity: The carboxylic acid group in the difluoro analogue (C₂₀H₁₇F₂NO₄) is more acidic (predicted pKa ~1.5–2.5) due to electron-withdrawing fluorine atoms, whereas the target compound’s -COOH pKa is likely ~2.5–3.5 .
  • Synthetic Utility : Cyclopropane-substituted derivatives (e.g., CAS 1697367-12-6) exhibit steric bulk, making them suitable for constraining peptide backbones, while the target compound’s hydroxyl group may enhance crystallinity for X-ray studies .

Biological Activity

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-hydroxycyclobutane-1-carboxylic acid, often referred to as Fmoc-Hydroxycyclobutane, is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclobutane ring and a fluorene moiety, enhances its stability and reactivity, making it a valuable candidate for drug development and biochemical research.

Chemical Structure and Properties

The molecular formula of this compound is C20H19NO4C_{20}H_{19}NO_4 with a molecular weight of approximately 353.37 g/mol. It features a hydroxyl group and a carboxylic acid group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC20H19NO4
Molecular Weight353.37 g/mol
Functional GroupsHydroxyl, Carboxylic
StabilityHigh

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Inhibition of PD-L1:
The compound has been identified as an inhibitor of programmed cell death protein 1 ligand 1 (PD-L1). This inhibition is crucial in cancer therapy as it can enhance the immune response against tumors. Studies show that compounds targeting PD-L1 can potentially improve the efficacy of immunotherapies.

2. Peptide Synthesis:
Fmoc-Hydroxycyclobutane plays a vital role in peptide synthesis. The Fmoc (Fluorenylmethoxycarbonyl) group protects the amino group during synthesis, allowing for selective deprotection and subsequent peptide bond formation. This property facilitates the synthesis of complex peptides and proteins, which are essential in various biological applications.

Case Studies

Several studies have highlighted the biological activity and potential applications of this compound:

Study 1: PD-L1 Inhibition
In vitro studies demonstrated that Fmoc-Hydroxycyclobutane effectively inhibits PD-L1 expression in cancer cell lines, leading to increased T-cell activation and proliferation. This suggests its potential as an adjunct therapy in cancer treatment.

Study 2: Peptide Synthesis Efficiency
Research focusing on peptide synthesis using Fmoc-Hydroxycyclobutane showed that it allows for high yields of desired peptides with minimal side reactions. The stability of the Fmoc group under various conditions was noted to be advantageous for synthetic applications.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • PD-L1 Binding: The compound's structure allows it to bind effectively to PD-L1, blocking its interaction with PD-1 on T-cells, thus enhancing immune responses against tumors.
  • Peptide Bond Formation: The Fmoc protecting group enables selective reactions that facilitate peptide bond formation, critical for synthesizing biologically active peptides.

Q & A

Basic: What are the recommended methods for synthesizing 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-hydroxycyclobutane-1-carboxylic acid, and what challenges are associated with its cyclobutane ring formation?

Methodological Answer:
The synthesis typically involves:

  • Fmoc Protection : Introducing the Fmoc group (9-fluorenylmethoxycarbonyl) to protect the amino group via carbodiimide-mediated coupling (e.g., DCC or EDC) under anhydrous conditions .
  • Cyclobutane Ring Formation : Strategies include [2+2] photocycloaddition or ring-closing metathesis. The strained cyclobutane ring requires precise control of reaction temperature and catalysis (e.g., UV light for photocycloaddition) to minimize side reactions .
  • Challenges :
    • Ring Strain : High ring strain in cyclobutane necessitates low-temperature conditions (-20°C to 0°C) to stabilize intermediates.
    • Stereochemical Control : The hydroxyl and carboxylic acid groups require chiral resolution (e.g., chiral HPLC) to ensure enantiopurity .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the Fmoc group (δ ~7.3–7.8 ppm for aromatic protons) and cyclobutane protons (δ ~2.5–4.0 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% recommended for biological assays) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ expected for C24_{24}H22_{22}N2_2O5_5).
  • X-ray Crystallography : For absolute configuration determination, single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is critical .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage : Store at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Desiccants (e.g., silica gel) prevent hydrolysis of the Fmoc group .
  • Handling :
    • Use glove boxes or fume hoods with PPE (nitrile gloves, lab coat, safety goggles).
    • Avoid incompatible materials: Strong acids/bases may cleave the Fmoc group; oxidizing agents can degrade the cyclobutane ring .
  • Stability Monitoring : Conduct periodic HPLC analysis to detect decomposition (e.g., free amine from Fmoc cleavage) .

Advanced: What strategies can resolve contradictions in reported synthetic yields for similar Fmoc-protected cyclobutane derivatives?

Methodological Answer:

  • Variable Analysis :

    FactorImpact on YieldOptimization Strategy
    Catalyst (e.g., Grubbs II)Low catalyst loading (<5 mol%) reduces side productsUse microwave-assisted synthesis to enhance reaction efficiency .
    TemperatureHigh temps (>40°C) degrade Fmoc groupEmploy sonochemistry for low-temperature activation .
    PurificationSilica gel chromatography may degrade productSwitch to preparative HPLC with acidic mobile phase (0.1% TFA) .
  • Reproducibility : Standardize reaction conditions (e.g., degassed solvents, inert atmosphere) across labs .

Advanced: How to assess the compound's stability under various experimental conditions, and what decomposition products should be monitored?

Methodological Answer:

  • Stress Testing :

    • Thermal Stability : Use thermogravimetric analysis (TGA) at 25–150°C to detect weight loss from Fmoc cleavage .
    • Hydrolytic Stability : Incubate in buffer solutions (pH 2–12) at 37°C; monitor via LC-MS for hydrolysis products (e.g., free carboxylic acid) .
  • Decomposition Products :

    ConditionMajor Decomposition ProductDetection Method
    Acidic (pH <3)1-hydroxycyclobutane-1-carboxylic acidHPLC (retention time shift)
    UV ExposureFluorenone (from Fmoc degradation)GC-MS
  • Mitigation : Add antioxidants (e.g., BHT) to storage solutions and avoid prolonged light exposure .

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